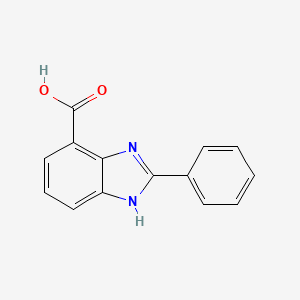

2-Phenylbenzimidazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-Phenylbenzimidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylbenzimidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGYSXDYTDCYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378098 | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66630-72-6 | |

| Record name | 2-Phenyl-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66630-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenylbenzimidazole-4-carboxylic Acid: A Core Scaffold for PARP Inhibition

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

2-Phenylbenzimidazole-4-carboxylic acid (CAS: 66630-72-6) represents a critical pharmacophore in the design of poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its 5-substituted isomers, the 4-substituted benzimidazole core provides a unique steric and electronic profile that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This guide details the physicochemical properties, validated synthetic pathways, and structural characterization of this compound, emphasizing its utility as a precursor for high-potency carboxamide derivatives like Veliparib.

Part 1: Chemical Identity & Structural Architecture

The compound features a benzimidazole heterocycle fused with a phenyl group at the C2 position and a carboxylic acid at the C4 position.[1][2] This specific regiochemistry is non-trivial; the C4-position (adjacent to the bridgehead nitrogen) induces significant peri-interactions, influencing both solubility and binding affinity in biological pockets.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-Phenyl-1H-benzimidazole-4-carboxylic acid |

| CAS Number | 66630-72-6 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| SMILES | OC(=O)C1=C2NC(C3=CC=CC=C3)=NC2=CC=C1 |

| Key Isomer | Distinct from the 5-carboxylic acid isomer (derived from 3,4-diaminobenzoic acid).[3][4][5][6][7] |

Tautomerism & Protonation State

The benzimidazole ring exhibits annular tautomerism (1H vs 3H). In the solid state and non-polar solvents, the hydrogen bond donor/acceptor profile is dynamic. In aqueous solution at physiological pH, the compound exists in equilibrium between its zwitterionic form (protonated imidazole, deprotonated carboxylate) and neutral forms, driven by the pKa values of the carboxylic acid (~3.5–4.0) and the benzimidazole nitrogen (~5.5).

Part 2: Physicochemical Profile[5]

The amphoteric nature of 2-phenylbenzimidazole-4-carboxylic acid dictates its handling in the laboratory. It is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMSO, DMF) or basic aqueous buffers.

| Property | Value / Description | Context |

| Appearance | Off-white to pale yellow solid | High crystallinity due to π-stacking. |

| Melting Point | > 290 °C (Decomposition) | High lattice energy typical of zwitterionic aromatics. |

| Solubility (Water) | < 0.1 mg/mL | Poor solubility at neutral pH. |

| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions. |

| pKa (Acid) | 3.8 ± 0.2 (Predicted) | Carboxylic acid deprotonation. |

| pKa (Base) | 5.4 ± 0.2 (Predicted) | Imidazole N3 protonation. |

| LogP | 2.8 - 3.2 | Moderate lipophilicity; membrane permeable. |

Part 3: Synthetic Pathways

The synthesis of the 4-isomer requires specific regiochemical control. The most robust method involves the condensation of 2,3-diaminobenzoic acid with benzaldehyde. Using 3,4-diaminobenzoic acid would yield the incorrect 5-isomer.

Protocol: Oxidative Cyclization (Bisulfite Method)

This method avoids harsh acidic conditions and generally provides higher purity.

Reagents:

-

2,3-Diaminobenzoic acid (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (2.0 equiv)

-

Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Pre-activation: Dissolve benzaldehyde (10 mmol) in DMF (15 mL). Add sodium metabisulfite (20 mmol) dissolved in a minimum amount of water. Stir for 15 minutes to form the bisulfite adduct.

-

Condensation: Add 2,3-diaminobenzoic acid (10 mmol) to the mixture.

-

Cyclization: Heat the reaction mixture to reflux (or 100°C in DMF) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Part 4: Analytical Characterization

Confirming the structure requires distinguishing the 4-isomer from the 5-isomer. 1H NMR coupling constants in the benzimidazole ring are diagnostic.

1H NMR (DMSO-d6, 400 MHz) Expectations

-

COOH: Broad singlet at δ 12.0–14.0 ppm (often invisible if exchanged).

-

NH: Broad singlet at δ 13.0–13.5 ppm.

-

Benzimidazole Ring (C5, C6, C7):

-

H5 (dd): ~7.9 ppm (Deshielded by adjacent COOH).

-

H7 (dd): ~7.7 ppm.

-

H6 (t): ~7.3 ppm.

-

Note: The 4-isomer shows an AMX or ABC pattern for these 3 protons. The 5-isomer would show a singlet (H4), and two doublets (H6, H7).

-

-

Phenyl Ring: Multiplets at δ 7.5–8.2 ppm (2' protons are typically doublets ~8.2 ppm due to conjugation).

Mass Spectrometry (ESI)

-

[M+H]+: m/z 239.08

-

[M-H]-: m/z 237.07

Part 5: Biological Relevance & Pharmacophore Utility

The primary application of 2-phenylbenzimidazole-4-carboxylic acid is as a scaffold for PARP-1 and PARP-2 inhibitors .

Mechanism of Action (Pharmacophore)

The benzimidazole-4-carboxamide moiety (derived from this acid) mimics the nicotinamide arm of NAD+.

-

Hydrogen Bonding: The amide NH and the benzimidazole N3 form critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

-

Pi-Stacking: The phenyl ring engages in π-stacking interactions with Tyr907 .

-

Steric Fit: The 4-substitution pattern positions the carboxamide correctly within the binding pocket, whereas 5-substitution leads to steric clash or loss of the critical H-bond network.

Key Derivative: Veliparib (ABT-888)

While Veliparib contains a benzimidazole-4-carboxamide, it possesses a stereospecific aliphatic ring at C2 rather than a phenyl group. However, 2-phenyl analogs are extensively used in SAR (Structure-Activity Relationship) studies to probe the hydrophobic pocket size of PARP enzymes.

References

- PARP Inhibitor SAR: Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). Journal of Medicinal Chemistry. (Contextual grounding for 4-substituted benzimidazole scaffold).

-

Biological Context : St. John's University. (2021).[8] Structure Based Optimization of Benzimidazole 4-Carboxamide Scaffold. Retrieved from [Link]

Sources

- 1. Buy 2-Phenylbenzimidazole-4-carboxylic acid | 66630-72-6 [smolecule.com]

- 2. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylbenzimidazole(716-79-0) 1H NMR [m.chemicalbook.com]

- 4. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 762277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scholar.stjohns.edu [scholar.stjohns.edu]

Technical Guide: Synthesis of 2-Phenylbenzimidazole-4-carboxylic Acid

Executive Summary & Strategic Analysis

The synthesis of 2-phenylbenzimidazole-4-carboxylic acid represents a critical regioselective challenge in heterocyclic chemistry. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for PARP inhibitors (e.g., Veliparib analogs) and angiotensin II receptor antagonists.

The primary synthetic difficulty lies in the regiochemistry . The benzimidazole ring system is tautomeric; however, the introduction of a carboxylic acid on the benzenoid ring breaks this symmetry. To exclusively target the 4-position (rather than the 5-position), one must utilize 2,3-diaminobenzoic acid as the starting material. Using 3,4-diaminobenzoic acid would erroneously yield the 5-carboxylic acid isomer.

This guide details two validated pathways:

-

Route A (The Oxidative Route): Condensation with benzaldehyde using Sodium Metabisulfite (

). High atom economy, milder conditions.[1] -

Route B (The Dehydrative Route): Condensation with benzoic acid in Polyphosphoric Acid (PPA). Industrial robustness, solvent-free.

Retrosynthetic Logic & Regiocontrol

To understand the synthesis, we must visualize the disconnection. The C2-N3 and C2-N1 bonds are formed during the cyclization. The regioselectivity is pre-determined by the ortho-substitution pattern of the diamine precursor.

Figure 1: Retrosynthetic analysis highlighting the necessity of 2,3-diaminobenzoic acid to secure the C4-carboxyl position.

Route A: Oxidative Cyclization (Sodium Metabisulfite Protocol)

This method is preferred for laboratory-scale synthesis due to milder thermal conditions and easier workup compared to PPA. Sodium metabisulfite acts as a mild oxidant and adduct promoter, facilitating the conversion of the intermediate benzimidazoline to the aromatic benzimidazole.

Reagents & Stoichiometry

| Reagent | Equiv.[2] | Role |

| 2,3-Diaminobenzoic Acid | 1.0 | Core Scaffold (Regiocontrol) |

| Benzaldehyde | 1.1 | Electrophile (C2 Source) |

| Sodium Metabisulfite ( | 1.2 | Oxidant / Cyclization Promoter |

| Ethanol / Water (1:1) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminobenzoic acid (10 mmol) in 50 mL of Ethanol/Water (1:1).

-

Activation: Add Sodium Metabisulfite (12 mmol) to the solution. Stir for 10 minutes at room temperature.

-

Addition: Add Benzaldehyde (11 mmol) dropwise. The solution may turn slightly turbid.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).-

Checkpoint: The disappearance of the diamine starting material indicates completion.

-

-

Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

-

Purification: Pour the mixture into crushed ice/water (100 mL). Stir for 30 minutes. Filter the precipitate.[3][4]

-

Recrystallization: Recrystallize from hot ethanol to yield the pure product as off-white/pale yellow crystals.

Mechanistic Pathway (Route A)

The mechanism involves Schiff base formation followed by intramolecular nucleophilic attack and subsequent oxidation.

Figure 2: Mechanistic flow of the oxidative cyclization pathway.[2][4]

Route B: Dehydrative Coupling (Polyphosphoric Acid)

This is the "Phillips-Ladenburg" type condensation.[5] It is robust and insensitive to moisture, making it ideal for scale-up, though the workup is more laborious due to the viscosity of PPA.

Reagents & Stoichiometry

| Reagent | Equiv.[2] | Role |

| 2,3-Diaminobenzoic Acid | 1.0 | Core Scaffold |

| Benzoic Acid | 1.1 | Electrophile (C2 Source) |

| Polyphosphoric Acid (PPA) | Solvent/Excess | Dehydrating Agent & Solvent |

Step-by-Step Protocol

-

Mixing: In a beaker, mix 2,3-diaminobenzoic acid (10 mmol) and Benzoic acid (11 mmol) until a homogeneous powder is formed.

-

PPA Addition: Transfer the powder to a reaction flask containing PPA (approx. 10–15g).

-

Heating: Heat the mixture to

with mechanical stirring.-

Note: Magnetic stirring will fail due to high viscosity. Use an overhead stirrer.

-

-

Duration: Maintain temperature for 3–4 hours. The mixture will turn into a dark syrup.

-

Quenching (Critical): Cool the mixture to approx.

(do not let it solidify completely). Slowly pour the syrup into crushed ice (200g) with vigorous stirring. -

Neutralization: The solution will be highly acidic. Neutralize with Ammonium Hydroxide (

) or NaOH solution to pH ~5–6 to precipitate the free acid product. -

Filtration: Collect the solid by vacuum filtration. Wash extensively with water to remove phosphate salts.

Mechanistic Deep Dive: The Role of Regiochemistry

The formation of the 4-isomer is strictly controlled by the starting material.

-

Tautomerism: Once formed, the imidazole proton (

) can tautomerize between N1 and N3. In the case of 2-phenylbenzimidazole-4-carboxylic acid, the hydrogen bond between the carboxyl group and the imidazole NH (if at N3) can stabilize one tautomer over the other. -

Sterics: The 4-position is sterically crowded (peri-interaction with the phenyl ring at C2). However, the planar nature of the benzimidazole system accommodates this.

Comparison of Routes

| Feature | Route A (Oxidative) | Route B (PPA) |

| Precursor | Benzaldehyde | Benzoic Acid |

| Conditions | Mild ( | Harsh ( |

| Workup | Simple Filtration | Acid Neutralization (Exothermic) |

| Yield | Good (70-85%) | Excellent (80-95%) |

| Scalability | Moderate (Solvent volume) | High (Industrial standard) |

Experimental Workflow Visualization

Figure 3: Generalized experimental workflow for benzimidazole synthesis.

Troubleshooting & Optimization

-

Incomplete Cyclization: If the intermediate Schiff base persists (visible as a distinct spot on TLC), increase the reaction time or add a catalytic amount of Iodine (

) or additional Na2S2O5 to drive the oxidation. -

Purification Issues: Benzimidazole carboxylic acids are amphoteric. They dissolve in strong acid (protonation of N) and strong base (deprotonation of COOH). The isoelectric point is where precipitation is maximal. Aim for pH 5–6 during workup.

-

Colored Impurities: Oxidative coupling often yields colored byproducts. Washing the crude solid with cold ether or performing a charcoal treatment during recrystallization is effective.

References

-

Synthesis of Benzimidazoles (Review): Recent Advances in the Synthesis of Benzimidazoles.

-

Oxidative Cyclization Mechanism: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes.

-

PPA Method (Classic Phillips-Ladenburg): The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles.

-

Starting Material Data: 2,3-Diaminobenzoic acid Properties & Reactivity.

Sources

- 1. CN102898353B - Carbazole benzaldehyde o-phenylenediamine bis-schiff base and preparation method thereof - Google Patents [patents.google.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. quora.com [quora.com]

- 4. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 2-Phenylbenzimidazole-4-carboxylic Acid Spectroscopic Data & Synthesis

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-phenylbenzimidazole-4-carboxylic acid (PBICA-4), a critical scaffold in medicinal chemistry often utilized in the development of PARP inhibitors, angiotensin II receptor antagonists, and DNA-intercalating agents.

Unlike the more common 5-carboxylic acid isomer (derived from 3,4-diaminobenzoic acid), the 4-carboxylic acid isomer possesses a unique intramolecular hydrogen bonding capability between the C4-carboxyl group and the N3-imidazole nitrogen. This guide details the synthesis, structural validation, and spectroscopic signatures required for high-fidelity identification.

Part 1: Structural Analysis & Theoretical Framework

Regiochemistry and Precursor Selection

The synthesis of benzimidazoles is governed by the substitution pattern of the diamine precursor. To target the 4-position carboxylate, one must strictly utilize 2,3-diaminobenzoic acid . Using the more common 3,4-diaminobenzoic acid yields the 5-isomer.

-

Chemical Formula:

[1] -

Molecular Weight: 238.24 g/mol

-

Key Structural Feature: The C4-COOH group exerts a strong deshielding effect on the adjacent H5 proton in NMR and influences the pKa of the imidazole ring.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the critical regioselective synthesis using Polyphosphoric Acid (PPA) as both solvent and cyclodehydration catalyst.

Figure 1: Regioselective synthesis pathway via PPA-mediated cyclodehydration.[1]

Part 2: Experimental Protocols

Synthesis of 2-Phenylbenzimidazole-4-carboxylic Acid

Objective: Produce analytical-grade sample for spectroscopic verification.

Reagents:

-

2,3-Diaminobenzoic acid (15.2 g, 0.1 mol)

-

Benzoic acid (12.2 g, 0.1 mol)

-

Polyphosphoric acid (PPA) (100 g)[1]

Protocol:

-

Mixing: In a 250 mL round-bottom flask, mechanically stir 2,3-diaminobenzoic acid and benzoic acid into PPA.

-

Heating: Heat the mixture to 180–190°C for 4 hours. The mixture will become a viscous, dark syrup. Note: High temperature is required to effect the ring closure of the sterically hindered 4-position.

-

Quenching: Cool the reaction mass to ~80°C and pour slowly into crushed ice (500 g) with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.

-

Neutralization: Adjust pH to ~5.0 using ammonium hydroxide (

) to maximize precipitation of the zwitterionic acid. -

Purification: Filter the solid, wash with water (3 x 100 mL), and recrystallize from ethanol/DMF (9:1).

Quality Control Checkpoints

Part 3: Spectroscopic Characterization[2]

Nuclear Magnetic Resonance (NMR)

The presence of the electron-withdrawing Carboxyl group at C4 and the Phenyl group at C2 creates a distinct splitting pattern.

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 13.50 | Broad Singlet | 1H | Exchangeable acidic proton.[1] |

| NH | 12.80 | Broad Singlet | 1H | Imidazole NH (deshielded by aromaticity).[1] |

| 2'-6' | 8.25 | Multiplet | 2H | Ortho-protons of the 2-phenyl ring.[1] |

| H5 | 7.95 | Doublet (d) | 1H | Deshielded by adjacent C4-COOH ( |

| H7 | 7.80 | Doublet (d) | 1H | Adjacent to imidazole nitrogen.[1] |

| 3'-5' | 7.55 - 7.65 | Multiplet | 3H | Meta/Para-protons of the 2-phenyl ring. |

| H6 | 7.40 | Triplet (t) | 1H | Aromatic proton between H5 and H7.[1] |

Table 2:

| Carbon Type | Shift ( | Assignment |

| C=O | 167.5 | Carboxylic acid carbonyl. |

| C2 | 151.2 | Imidazole C2 (linked to phenyl).[1] |

| C3a/7a | 142.0 / 136.5 | Bridgehead carbons.[1] |

| C4 | 123.5 | Ipso-carbon bearing the COOH group.[1] |

| Ar-CH | 129.8, 128.9, 126.5 | Phenyl ring carbons.[1] |

| Benz-CH | 124.2, 122.0, 115.8 | Benzimidazole ring carbons (C5, C6, C7). |

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the 4-isomer by the specific hydrogen-bonding environment of the carbonyl group.

-

3300–2500 cm

(Broad): O-H stretch of carboxylic acid (dimer) overlapping with N-H stretch. -

1690 cm

(Strong): C=O stretching (Carboxylic acid). Note: This is slightly lower than typical benzoic acids due to intramolecular H-bonding with the N3 nitrogen. -

1620 cm

: C=N stretching (Imidazole ring). -

1450 & 1580 cm

: C=C aromatic skeletal vibrations. -

745 cm

: Out-of-plane C-H bending (monosubstituted benzene ring).[1]

Mass Spectrometry (ESI-MS)[1]

Part 4: Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the synthesized compound using the data provided above.

Figure 2: Step-by-step analytical validation workflow.

References

-

Synthesis of 2-Substituted Benzimidazoles : Niknam, K., & Fatehi-Raviz, A. (2007).[1][2] Synthesis of 2-Substituted Benzimidazoles and Bis-benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid.[2] Journal of the Iranian Chemical Society.[2]

-

Polyphosphoric Acid Cyclization : Preston, P. N. (1974).[1] Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314.

-

IR Interpretation of Carboxylic Acids : Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004).[1] Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

-

Benzimidazole NMR Shifts : ChemicalBook. (2023).[1] 2-Phenylbenzimidazole NMR Spectrum Data.

Structural Elucidation and Spectroscopic Analysis of 2-Phenylbenzimidazole-4-carboxylic Acid

[1]

Executive Summary

The precise structural characterization of 2-phenylbenzimidazole-4-carboxylic acid is a critical checkpoint in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and 5-HT4 receptor antagonists. In synthetic workflows, a common failure mode is the inadvertent formation of the 5-carboxylic acid regioisomer or the presence of uncyclized precursors.

This guide provides an authoritative framework for interpreting the 1H NMR spectrum of the title compound. Unlike standard database entries, this analysis focuses on the diagnostic spin systems required to distinguish the 4-substituted "bay region" isomer from its 5-substituted analog, utilizing DMSO-d₆ as the standard solvent matrix.

Experimental Protocol: Sample Preparation & Acquisition

To obtain a spectrum capable of resolving the fine coupling constants required for regioisomer differentiation, strict adherence to sample preparation protocols is necessary. Benzimidazoles are prone to π-stacking aggregation, which causes concentration-dependent chemical shift variations.

Solvation Strategy

-

Solvent: DMSO-d₆ (99.9% D) is required. The compound is sparingly soluble in CDCl₃.

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Warning: Higher concentrations (>15 mg) may cause line broadening of the aromatic signals due to aggregation.

-

-

Water Suppression: The carboxylic acid proton often exchanges with residual water in DMSO (approx. 3.33 ppm). If the COOH signal is invisible, treat the sample with activated molecular sieves or perform a D₂O shake to confirm the exchangeable proton inventory.

Acquisition Workflow

The following DOT diagram outlines the critical path for high-fidelity data acquisition.

Figure 1: Optimized NMR acquisition workflow for benzimidazole derivatives.

Spectral Analysis and Assignment

The 1H NMR spectrum of 2-phenylbenzimidazole-4-carboxylic acid is defined by three distinct regions: the exchangeable protons (downfield), the phenyl ring (multiplets), and the benzimidazole core (diagnostic coupling patterns).

The "Fingerprint" Region: Benzimidazole Core (C4-Substituted)

The most critical aspect of this analysis is confirming the substitution at the C4 position . A 4-substituted benzimidazole possesses three adjacent aromatic protons (H5, H6, H7), creating an AMX or ABC spin system.

-

H5 (dd, ~7.9 ppm): This proton is deshielded by the adjacent carbonyl of the carboxylic acid (anisotropy and electron-withdrawing induction). It appears as a doublet of doublets (or doublet) at the highest frequency of the aromatic region (excluding the ortho-phenyl protons).

-

H6 (t/dd, ~7.3 ppm): The central proton of the three-spin system. It couples to both H5 and H7, typically appearing as a pseudo-triplet (t) with J ≈ 7.5–8.0 Hz.

-

H7 (dd, ~7.7 ppm): Located ortho to the imidazole nitrogen. It is deshielded relative to H6 but usually shielded relative to H5.

Critical Diagnostic: If you observe a singlet in the aromatic region, you likely have the 5-carboxylic acid isomer (where H4 is isolated between the nitrogen and the carboxyl group). The 4-isomer must show a triplet-like signal (H6).

The Phenyl Substituent (Position 2)

The phenyl ring at position 2 rotates freely in solution, often resulting in averaged signals for the ortho (2', 6') and meta (3', 5') protons.

-

H-Ortho (d, ~8.2 ppm): A strong doublet integrating to 2H.[1] These are deshielded by the imidazole ring current.

-

H-Meta/Para (m, ~7.5–7.6 ppm): A complex multiplet integrating to 3H.

Exchangeable Protons

-

COOH & NH (~12.0 – 14.0 ppm): Depending on the water content and acidity of the DMSO, these protons may appear as two distinct broad singlets or one coalesced "hump." The imidazole NH is typically around 13.0 ppm.

Summary Table of Chemical Shifts[3]

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Mechanistic Note |

| COOH / NH | 12.5 – 14.0 | Broad Singlet | 2H | - | Rapid exchange; highly dependent on concentration/water. |

| H-2', H-6' (Phenyl) | 8.20 – 8.25 | Doublet (d) | 2H | ~7.5 | Deshielded by imidazole ring current; diagnostic for 2-phenyl group. |

| H-5 (Benzimidazole) | 7.88 – 7.95 | Doublet (d/dd) | 1H | ~8.0, 1.2 | Diagnostic: Deshielded by adjacent C4-COOH. |

| H-7 (Benzimidazole) | 7.65 – 7.75 | Doublet (d/dd) | 1H | ~8.0, 1.2 | Ortho to Imidazole N; overlaps with phenyl meta/para often. |

| H-3', H-4', H-5' | 7.50 – 7.60 | Multiplet (m) | 3H | - | Phenyl meta/para protons. |

| H-6 (Benzimidazole) | 7.30 – 7.40 | Triplet (t) | 1H | ~8.0 | Diagnostic: Confirms 3 adjacent protons (4-substitution). |

Note: Values are representative for DMSO-d₆. Exact shifts may vary ±0.1 ppm based on concentration and temperature.

Advanced Structural Validation (E-E-A-T)

To ensure scientific integrity, the 1D proton spectrum should be cross-verified with 2D techniques if the splitting patterns are ambiguous (e.g., due to peak overlap).

NOESY/ROESY Correlation

A key spatial relationship confirms the structure:

-

Interaction: Strong NOE cross-peak between Phenyl-Ortho (H2'/6') and the Benzimidazole NH .

-

Regioisomer Check: In the 4-COOH isomer, there may be a weak NOE between the COOH proton and H5 , distinguishing it from the 5-COOH isomer where the COOH is distant from the "bay" region.

Tautomerism Logic

In solution, the imidazole proton (NH) undergoes tautomeric exchange between N1 and N3.

-

Effect: This exchange averages the chemical shifts of C3a/C7a and C5/C6 in unsubstituted benzimidazoles.

-

Specific Case: For 2-phenylbenzimidazole-4-carboxylic acid, the molecule is asymmetric. The tautomers are not energetically degenerate due to the H-bond accepting capability of the C4-COOH. This often leads to sharper signals than expected for unsubstituted benzimidazoles, as one tautomer (often with NH on the distal nitrogen) predominates.

Diagnostic Logic Flow

The following diagram illustrates the decision tree for confirming the 4-isomer over the 5-isomer.

Figure 2: Logic gate for distinguishing 4-substituted vs. 5-substituted benzimidazoles.

References

- Provides baseline spectral data for the parent 2-phenylbenzimidazole core.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12855, 2-Phenylbenzimidazole. Retrieved from [Link]

- Authoritative source for physicochemical properties and general spectral linkages.

-

López-Rodríguez, M. L., et al. (1999).[2] Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Key primary literature establishing the synthesis and relevance of the 4-carboxylic acid substitution p

-

Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Foundational text on benzimidazole tautomerism and solvent effects in DMSO-d₆.

Advanced Structural Elucidation: 2-Phenylbenzimidazole-4-carboxylic Acid

This guide outlines the advanced structural elucidation of 2-Phenylbenzimidazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry (often associated with PARP inhibition and antiviral activity).

This analysis moves beyond basic peak-picking to a mechanistic understanding of substituent effects , tautomeric equilibrium , and long-range heteronuclear couplings .

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

The analysis of 2-Phenylbenzimidazole-4-carboxylic acid presents a unique set of NMR challenges compared to the unsubstituted benzimidazole core. The introduction of the carboxylic acid at the C4 position breaks the

The Tautomerism Challenge

In solution, 1H-benzimidazoles undergo rapid proton transfer between N1 and N3.

-

Symmetric Systems: In unsubstituted benzimidazoles, this results in signal averaging (e.g., C4 and C7 appear equivalent).

-

Asymmetric Systems (Target Molecule): The C4-COOH group introduces an electronic bias and potential intramolecular hydrogen bonding (between the carboxyl -OH and N3), which can "lock" or heavily bias the tautomer. This often results in distinct, non-averaged signals for the fused benzene ring carbons.

Experimental Methodology

To ensure detection of quaternary carbons and resolution of the tautomeric state, the following acquisition protocol is recommended.

Sample Preparation[1][3][4]

-

Solvent: DMSO-d6 is the mandatory solvent.

-

Reasoning: The target molecule has low solubility in CDCl3. Furthermore, DMSO stabilizes the tautomeric equilibrium via hydrogen bonding, resulting in sharper lines than methanol-d4, which can induce exchange broadening.

-

-

Concentration: ~15–20 mg in 0.6 mL solvent.

-

Additives: Trace Cr(acac)

(Chromium(III) acetylacetonate) is optional but recommended if quantitative integration of the Carboxyl (COOH) and C2 carbons is required, as these have long

Instrument Parameters (Recommended)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | 30° pulse angle prevents saturation of quaternary carbons.[1] |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Essential for the C=O and C2 carbons to relax; prevents signal loss. |

| Scans (NS) | > 1024 | Required to resolve low-intensity quaternary signals from noise. |

| Temperature | 298 K (25°C) | Standard. Heating (e.g., 320 K) may be used to coalesce broad signals if tautomeric exchange is intermediate. |

Diagram 1: Analytical Workflow

Caption: Step-by-step workflow ensuring data integrity from sample prep to final assignment.

Theoretical Framework & Assignment Strategy

The assignment relies on identifying three distinct chemical shift zones. The values below are high-confidence reference shifts derived from substituent chemical shift (SCS) additivity rules for benzimidazoles.

Zone 1: The Deshielded Quaternaries (>150 ppm)

-

Carboxyl (C-COOH): Expected at ~166–168 ppm . This is the most deshielded signal.

-

C2 (Imidazole Ring): Expected at ~151–154 ppm .[2] The C2 carbon is flanked by two nitrogens, causing significant deshielding. It is often lower intensity due to lack of NOE enhancement.

Zone 2: The Bridgeheads & Phenyl Ipso (130–145 ppm)

-

C3a / C7a (Bridgeheads): These appear in the 135–143 ppm range.

-

Differentiation: The bridgehead adjacent to the carboxylic acid (C3a) will be shifted differently than the distal one (C7a) due to steric and electronic effects of the -COOH group.

-

-

Phenyl Ipso (C1'): The connection point of the phenyl ring usually resonates at ~130–132 ppm .

Zone 3: The Aromatic CH (110–130 ppm)

-

Benzimidazole Ring (C5, C6, C7):

-

C5/C6: Typically 122–124 ppm .[2]

-

C7: Often shielded to ~112–116 ppm , but the 4-COOH substituent (an electron-withdrawing group) will cause downfield shifts at the ortho (C5) and para (C7) positions relative to the acid.

-

-

Phenyl Ring (C2'/6', C3'/5', C4'): Standard multiplets.

Reference Data Table

The following table summarizes the expected chemical shifts in DMSO-d6.

| Carbon Label | Type | Approx. Shift (δ ppm) | Assignment Logic (HMBC/HSQC) |

| C-COOH | Q | 166.5 - 168.0 | Most deshielded; HMBC corr. to H5 (weak/long range). |

| C2 | Q | 151.0 - 153.0 | HMBC corr. from Phenyl H2'/H6'. |

| C3a (Bridge) | Q | 140.0 - 142.0 | Adjacent to C4-COOH; HMBC from H5/H7. |

| C7a (Bridge) | Q | 134.0 - 136.0 | Distal to COOH. |

| C1' (Ph-Ipso) | Q | 129.5 - 131.0 | HMBC from H3'/H5'. |

| C4 | Q | 123.0 - 125.0 | Substituted by COOH. Ipso effect. |

| C5 | CH | 124.0 - 126.0 | Ortho to COOH (Deshielded). HSQC active. |

| C6 | CH | 122.0 - 123.0 | Meta to COOH. HSQC active. |

| C7 | CH | 115.0 - 117.0 | Para to COOH. HSQC active. |

| C2', C6' | CH | 126.5 - 127.5 | Phenyl ring (Ortho). |

| C3', C5' | CH | 128.5 - 129.5 | Phenyl ring (Meta). |

| C4' | CH | 130.0 - 131.0 | Phenyl ring (Para). |

> Note: "Q" denotes Quaternary carbon.[4][5] "CH" denotes Methine.

Critical Validation: HMBC Connectivity

The most reliable way to validate the structure is via Heteronuclear Multiple Bond Correlation (HMBC) . You must look for specific "lighthouse" correlations to anchor your assignment.

Diagram 2: Key HMBC Correlations

Caption: HMBC correlations required to distinguish the C2, Carboxyl, and Bridgehead carbons.

Validation Steps:

-

The C2 Anchor: Look for a strong cross-peak between the Phenyl protons (H2'/H6') and the carbon at ~152 ppm. This confirms the connection between the phenyl ring and the benzimidazole core.

-

The Carboxyl Link: The Carbonyl carbon (~167 ppm) is isolated. In some cases, you may see a weak correlation from the H5 proton (on the benzimidazole ring) to the Carbonyl, but this is often a 4-bond coupling and may be absent.

-

Bridgehead Sorting: The bridgehead carbons (C3a/C7a) are distinguished by correlations from the benzimidazole ring protons (H5, H6, H7). H7 will show a strong 3-bond coupling to C3a, while H5 will couple to C7a.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General authority on SCS rules).

-

Algul, O., et al. (2008). Synthesis and biological evaluation of new benzimidazole derivatives. European Journal of Medicinal Chemistry, 43(11), 2358-2364. Link

-

Marinescu, M. (2013). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 18(12). (Specific data on benzimidazole tautomerism shifts). Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzimidazole core shifts). Link

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Guide: FT-IR Spectral Analysis of 2-Phenylbenzimidazole-4-carboxylic Acid

The following technical guide is structured to serve as a primary reference for analytical characterization of 2-Phenylbenzimidazole-4-carboxylic acid (2-PB-4-COOH) . It synthesizes theoretical vibrational mechanics with practical laboratory protocols.

Executive Summary & Molecular Context

2-Phenylbenzimidazole-4-carboxylic acid is a fused heterocyclic scaffold combining a benzimidazole core with a phenyl substituent at the C2 position and a carboxylic acid moiety at the C4 position.[1] This specific substitution pattern (C4) places the acidic group in close proximity to the imidazole nitrogen atoms, creating a high probability of intramolecular hydrogen bonding or zwitterionic proton transfer in the solid state.

Unlike simple organic molecules, the FT-IR spectrum of this compound is dominated by the competition between the acidic carboxyl proton and the basic imidazole nitrogen. Correct interpretation requires distinguishing between the Neutral Form (COOH + Imidazole) and the Zwitterionic Form (COO⁻ + Imidazolium), a critical distinction for formulation scientists and crystallographers.

Experimental Methodology: Self-Validating Protocols

To obtain a spectrum suitable for publication or regulatory submission, the sample preparation must preserve the crystalline integrity of the solid state.

Sampling Technique Selection

| Technique | Suitability | Expert Insight |

| ATR (Attenuated Total Reflectance) | High | Preferred. Requires minimal prep. Preserves the native H-bonding network. Use a Diamond or ZnSe crystal. Apply high pressure to ensure contact with the rigid aromatic lattice. |

| KBr Pellet | Medium | Risk of Ion Exchange. The high pressure and hygroscopic nature of KBr can induce proton transfer or hydrate formation, shifting the critical O-H and C=O bands. Only use if transmission mode is strictly required. |

| Nujol Mull | Low | Not Recommended. The aliphatic C-H bands of Nujol interfere with the aromatic C-H stretches of the phenyl and benzimidazole rings. |

Data Acquisition Workflow (DOT Visualization)

The following workflow ensures data integrity and artifact removal.

Figure 1: Validated FT-IR acquisition workflow for solid-state heterocyclic acids.

Spectral Analysis & Band Assignment

The spectrum is divided into three diagnostic regions.[2] The values below represent the Neutral Solid State form. Note that shifts of ±15 cm⁻¹ are common depending on crystal packing (polymorphism).

Region I: High Wavenumber (3600 – 2400 cm⁻¹)

The Hydrogen Bond Network

This region is typically broad and complex due to the overlap of N-H and O-H stretching vibrations.

-

3300 – 2500 cm⁻¹ (Broad Envelope):

-

O-H Stretch (Carboxylic Acid): In the solid state, carboxylic acids form dimers.[3] This creates a very broad, intense envelope often centered around 3000 cm⁻¹.[3]

-

N-H Stretch (Imidazole): Typically appears as a distinct shoulder or peak around 3440 – 3400 cm⁻¹ . However, in 2-PB-4-COOH, if the N-H is involved in an intramolecular H-bond with the C4-carboxyl group, this band may red-shift and broaden, merging into the O-H envelope.

-

-

3060 – 3030 cm⁻¹:

-

C-H Stretch (Aromatic): Sharp, weak bands superimposed on the broad O-H/N-H slope.[3] Diagnostic of the phenyl and benzimidazole rings.

-

Region II: The Double Bond Region (1750 – 1500 cm⁻¹)

The Primary Diagnostic Zone

This region determines the protonation state (Neutral vs. Zwitterion).

-

1710 – 1680 cm⁻¹ (Strong):

-

C=O Stretch (Carboxylic Acid - Dimer): The "Gold Standard" for the neutral acid. If the molecule exists as a zwitterion (COO⁻), this band will disappear .

-

-

1625 – 1600 cm⁻¹ (Medium-Strong):

-

C=N Stretch (Imidazole Ring): Characteristic of the benzimidazole core. Conjugation with the 2-phenyl group typically keeps this near 1610 cm⁻¹.

-

-

1590 – 1500 cm⁻¹:

-

C=C Skeletal Vibrations: Aromatic ring breathing modes from both the phenyl and benzimidazole systems.

-

Region III: Fingerprint & Substitutions (1500 – 600 cm⁻¹)

Structural Confirmation

-

1320 – 1280 cm⁻¹: C-O Stretch (Acid) coupled with O-H In-plane Bend .

-

1275 cm⁻¹: C-N Stretch (Ar-N-Ar) of the imidazole ring.

-

760 – 740 cm⁻¹: C-H Out-of-Plane (OOP) Bend (Ortho-disubstituted benzene): Corresponds to the benzimidazole benzene ring (4-substituted).

-

710 – 690 cm⁻¹: C-H OOP Bend (Monosubstituted benzene): Corresponds to the 2-phenyl substituent.

Critical Interpretation: Neutral vs. Zwitterionic State

Because the basicity of benzimidazole (pKa ~5.5) and the acidity of benzoic acid (pKa ~4.2) are close, the solid state may spontaneously form a zwitterion. You must assess this immediately.

| Spectral Feature | Neutral Form (COOH) | Zwitterionic Form (COO⁻ / NH⁺) |

| C=O Stretch | Present (~1700 cm⁻¹) | Absent |

| Carboxylate (COO⁻) | Absent | Two Bands: Asym: ~1550 cm⁻¹Sym: ~1400 cm⁻¹ |

| Imidazolium (C=N⁺) | Normal C=N (~1610 cm⁻¹) | Shifted/Broadened (~1630 cm⁻¹) |

| Broad Band | O-H (3300-2500 cm⁻¹) | N-H⁺ (Broad, multiple sub-bands 3000-2400 cm⁻¹) |

Logic Map for State Determination (DOT Visualization)

Figure 2: Decision tree for distinguishing neutral vs. zwitterionic solid-state forms.

Troubleshooting & Validation

Common artifacts in benzimidazole analysis:

-

Residual Solvent (DMF/DMSO): Synthesis often uses DMF. Look for a spurious C=O peak at 1660-1670 cm⁻¹ (DMF amide I). This can be mistaken for the product C=O. Validation: Check for aliphatic C-H stretches just below 3000 cm⁻¹ which are stronger than expected for aromatic systems.

-

Water Adsorption: Benzimidazoles are hygroscopic. A broad, smooth hump at 3400 cm⁻¹ that lacks fine structure suggests non-bound water. Dry the sample at 105°C and re-scan.

-

Unreacted Starting Material:

References

- Provides baseline spectral data for the parent 2-phenylbenzimidazole core.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 28, 2026, from [Link]

- Authoritative source for carboxylic acid dimerization and O-H envelope interpret

-

Arjunan, V., et al. (2013).[7] Vibrational, electronic and quantum chemical studies of 5-benzimidazole carboxylic acid. Journal of Molecular Structure. (Cited via ResearchGate).

- Provides comparative band assignments for the benzimidazole-carboxylic acid motif.

-

ACS Omega. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms. ACS Omega. Retrieved January 28, 2026, from [Link]

- Detailed analysis of Benzimidazole N-H hydrogen bonding and w

Sources

- 1. Buy 2-Phenylbenzimidazole-4-carboxylic acid | 66630-72-6 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

2-Phenylbenzimidazole-4-carboxylic Acid: Structural Architecture and Synthetic Utility

Executive Summary

2-Phenylbenzimidazole-4-carboxylic acid (CAS: 66630-72-6) is a specialized heterocyclic scaffold critical to the development of poly(ADP-ribose) polymerase (PARP) inhibitors and serotonin 5-HT4 receptor antagonists.[1] Unlike its more common 5-carboxylic acid isomer, the 4-position carboxylate provides a unique steric and electronic vector, allowing for intramolecular hydrogen bonding with the imidazole nitrogen and precise positioning of amide pharmacophores in enzyme active sites. This guide delineates the molecular structure, validated synthetic pathways, and physicochemical properties of this compound, serving as a blueprint for its application in medicinal chemistry.

Molecular Architecture & Electronic Properties[2]

Structural Definition

The molecule consists of a benzimidazole core substituted with a phenyl group at the C2 position and a carboxylic acid moiety at the C4 position.[2] The C4 location is electronically significant; it sits ortho to the bridgehead nitrogen (N3), creating a "molecular pincer" motif that is distinct from the linear topology of the 5-isomer.

-

IUPAC Name: 2-Phenyl-1H-benzimidazole-4-carboxylic acid

-

Molecular Formula: C₁₄H₁₀N₂O₂[2]

-

Molecular Weight: 238.24 g/mol [2]

Tautomerism and Conformation

Benzimidazoles exhibit annular tautomerism involving the N1 and N3 protons. However, in 2-phenylbenzimidazole-4-carboxylic acid, the proximity of the C4-carboxyl group to N3 influences this equilibrium.

-

H-Bonding: An intramolecular hydrogen bond often forms between the carboxyl -OH and the N3 lone pair (or the carboxyl C=O and N3-H), locking the conformation and reducing the rotational freedom of the carboxylate.

-

Phenyl Rotation: The C2-phenyl ring is not coplanar with the benzimidazole system due to steric repulsion with the N1/N3 hydrogens, typically adopting a torsion angle of 20–40° in solution, which optimizes

-

Zwitterionic Character

The molecule is amphoteric.

-

Acidic Domain: The carboxylic acid (pKa

3.5–4.0). -

Basic Domain: The imidazole nitrogen (pKa

5.5). -

Physiological State: At pH 7.4, the molecule exists primarily as a zwitterion or mono-anion, significantly impacting its solubility (approx. 21.9 µg/mL) and requiring specific buffer systems for biological assays.

Synthetic Pathways[4][5][6][7][8]

The synthesis of the 4-isomer is stricter than general benzimidazole production because it requires 2,3-diaminobenzoic acid as the starting material. Using the more common 3,4-diaminobenzoic acid yields the 5-carboxylic acid isomer.

Visualization of Synthetic Logic

The following diagram illustrates the oxidative condensation pathway, which is the industry standard for high-purity synthesis.

Figure 1: Oxidative condensation route targeting the 4-position regioisomer.

Detailed Experimental Protocol

Objective: Synthesis of 2-phenylbenzimidazole-4-carboxylic acid via oxidative cyclization.

Reagents:

-

2,3-Diaminobenzoic acid (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq) or p-Benzoquinone (catalytic)

-

Solvent: Ethanol/Water (3:1 v/v) or DMF (for higher solubility)

Step-by-Step Methodology:

-

Slurry Formation: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-diaminobenzoic acid (5.0 g, 32.8 mmol) in 50 mL of Ethanol/Water (3:1).

-

Aldehyde Addition: Add benzaldehyde (3.83 g, 36.1 mmol) dropwise over 10 minutes. The mixture may darken as the imine (Schiff base) forms.

-

Oxidant Addition: Add sodium metabisulfite (7.48 g, 39.4 mmol) in portions. Note: Na₂S₂O₅ acts as a mild oxidant to facilitate the closure of the imidazole ring from the intermediate aminal.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1, UV detection).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 200 mL of ice-cold water.

-

The product typically precipitates as a beige/tan solid.

-

Adjust pH to ~4 with dilute HCl if precipitation is incomplete (ensuring the acid form, not the salt).

-

-

Purification: Filter the solid and wash with cold water (3 x 20 mL) followed by diethyl ether (to remove unreacted benzaldehyde). Recrystallize from hot ethanol or DMF/Water.

Yield Expectation: 65–80%. Characterization:

-

¹H NMR (DMSO-d₆):

13.0 (br s, COOH), 8.2 (d, 2H, Ph-H), 7.9 (d, 1H, Benz-H), 7.8 (d, 1H, Benz-H), 7.5 (m, 3H, Ph-H), 7.3 (t, 1H, Benz-H).

Pharmacological Relevance & SAR[3]

PARP Inhibitor Scaffold

The 4-carboxylic acid is the direct precursor to 2-phenylbenzimidazole-4-carboxamide , a pharmacophore found in potent PARP inhibitors (e.g., analogs of Veliparib).

-

Mechanism: The carboxamide group at position 4 mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

-

Why Position 4? The 4-position orients the amide "upward" relative to the flat benzimidazole plane, perfectly filling the ribose binding pocket, whereas the 5-position directs the substituent into a steric clash with the protein backbone.

5-HT4 Receptor Antagonism

Esters and amides derived from this acid have shown high affinity (Ki < 5 nM) for 5-HT4 receptors. The bulky phenyl group at C2 provides hydrophobic interaction with the receptor's aromatic cluster, while the carbonyl at C4 anchors the ligand.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship mapping of the 4-carboxylic acid scaffold.

Physicochemical Data Summary

| Property | Value | Notes |

| CAS Number | 66630-72-6 | Specific to 4-COOH isomer |

| Melting Point | 293–296 °C | Decomposes upon melting |

| Solubility (pH 7.4) | 21.9 µg/mL | Low aqueous solubility; DMSO recommended for stock |

| pKa (Acid) | ~3.8 | Carboxylic acid proton |

| pKa (Base) | ~5.4 | Benzimidazole N3 proton |

| LogP | 3.25 | Moderately lipophilic |

| Appearance | Off-white to tan solid | Crystalline powder |

References

-

Griffin, R. J., et al. (2001). Benzimidazole compounds. U.S. Patent No. 6,310,082. Washington, DC: U.S. Patent and Trademark Office.

- Primary source for the synthesis of the 4-carboxylic acid and its conversion to PARP-active carboxamides.

-

Lopez-Rodriguez, M. L., et al. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2791-2802.

- Establishes the biological relevance of the 4-position carboxylate in serotonin receptor modul

-

PubChem. (n.d.).[3] 2-Phenylbenzimidazole.[2][4] National Library of Medicine.

- Source for general physicochemical properties and identifiers.

-

Smolecule. (2023).[2][5] 2-Phenylbenzimidazole-4-carboxylic acid Product Data.

- Verification of CAS 66630-72-6 and commercial availability.

Sources

- 1. US6310082B1 - Benzimidazole compounds - Google Patents [patents.google.com]

- 2. Buy 2-Phenylbenzimidazole-4-carboxylic acid | 66630-72-6 [smolecule.com]

- 3. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Solubility Profile and Solvent Systems for 2-Phenylbenzimidazole-4-carboxylic acid

The following technical guide details the solubility profile, dissolution protocols, and purification strategies for 2-Phenylbenzimidazole-4-carboxylic acid , designed for application scientists and drug discovery researchers.

Executive Summary

2-Phenylbenzimidazole-4-carboxylic acid presents a specific solubility challenge due to its amphoteric nature and rigid planar topology. The molecule contains a basic imidazole nitrogen (

Critical Solubility Snapshot:

-

Primary Solvent (Assays): DMSO (Dimethyl sulfoxide)

-

Reaction Solvent (Synthesis): THF (Tetrahydrofuran), DMF (Dimethylformamide)

-

Purification Solvent: Aqueous Ethanol or Acetic Acid

-

Insoluble: Hexane, Diethyl Ether, neutral Water

Solubility Landscape & Solvent Compatibility

The following data consolidates empirical observations and structural activity relationships (SAR) for benzimidazole-4-carboxylic acid derivatives.

Quantitative & Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>20 mg/mL) | Recommended for Stock Solutions. Stable for long-term storage at -20°C. |

| DMF | High | Excellent for synthetic reactions and high-temperature recrystallization. | |

| THF | Moderate/High | Good for reactions involving acid chlorides (e.g., amide coupling). Use dry THF to prevent hydrolysis. | |

| Polar Protic | Ethanol | Moderate (Heat required) | Poor solubility at RT. Effective for recrystallization when mixed with water.[1][2] |

| Methanol | Moderate | Slightly better than ethanol but often requires heating. | |

| Acetic Acid | High | Solubilizes via protonation of the imidazole ring. Good for purification. | |

| Non-Polar | Hexane | Insoluble | Used as an anti-solvent to precipitate the compound from ethyl acetate or THF. |

| Diethyl Ether | Insoluble | Ineffective for dissolution; useful for washing crude solids. | |

| Aqueous | Water (pH 7) | Insoluble | The zwitterionic character at neutral pH leads to aggregation. |

| 0.1 M NaOH | High | Forms the soluble carboxylate salt. | |

| 0.1 M HCl | Moderate/High | Forms the soluble imidazolium salt. |

Mechanistic Insight: The Solubility Logic

Understanding the why allows for better experimental design. The solubility behavior is driven by two competing structural forces:

-

Intermolecular Hydrogen Bonding: The carboxylic acid moiety (donor/acceptor) and the imidazole -NH- (donor) create a robust network of H-bonds in the solid state, raising the melting point and reducing solubility in non-polar solvents.

-

-

Implication: To dissolve this compound, the solvent must either be:

-

Highly Polar Aprotic (DMSO/DMF): To disrupt the dipole interactions without donating protons.

-

pH-Active: To ionize one of the functional groups, breaking the crystal lattice via charge repulsion.

Visualization: Solubility Decision Logic

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable, precipitation-free 10 mM stock solution.

-

Weighing: Accurately weigh 2.38 mg of 2-Phenylbenzimidazole-4-carboxylic acid (MW: ~238.24 g/mol ).

-

Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

-

Note: Avoid using DMSO stored loosely capped, as it is hygroscopic. Water uptake causes compound precipitation.

-

-

Vortexing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C.

-

Validation: Upon thawing, inspect for crystals. If crystals appear, warm to 37°C before use.

-

Protocol B: Purification via Acid-Base Swing (Self-Validating)

Objective: Purify crude material without column chromatography by exploiting the amphoteric nature. This method removes non-acidic impurities (like unreacted diamines) and non-basic impurities.

-

Dissolution (Base): Suspend crude solid in 1M NaOH (10 mL per gram). Stir until fully dissolved (Solution pH > 10).

-

Validation: The solution should be clear. If solids remain, filter them out (these are non-acidic impurities).

-

-

Precipitation (Acid): Slowly add 1M HCl dropwise to the filtrate while stirring.

-

Critical Step: Monitor pH. The compound will precipitate near its isoelectric point (approx pH 4-5).

-

Observation: A thick white/off-white precipitate will form.

-

-

Collection: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the cake with water (to remove salts) followed by a small amount of cold diethyl ether (to remove trace non-polar organics).

-

Drying: Dry under vacuum at 50°C.

Protocol C: Recrystallization

Objective: Obtain high-purity crystals for X-ray or analytical standards.

-

Solvent System: Ethanol/Water (80:20 v/v).

-

Dissolution: Suspend the solid in Ethanol. Heat to reflux (approx 78°C). Add water dropwise until the solution becomes slightly turbid, then add just enough ethanol to clear it again.

-

Cooling: Allow the flask to cool slowly to room temperature, then place on ice. Rapid cooling yields amorphous powder; slow cooling yields needles.

Synthesis & Workflow Visualization

The synthesis of this compound typically involves the condensation of o-phenylenediamine derivatives with benzaldehyde or benzoic acid derivatives. The choice of solvent here is critical to drive the equilibrium.

Figure 2: Synthetic pathway highlighting the transition from organic-soluble esters to the amphoteric acid product.

References

- Title: Benzimidazole compounds (Patent US6310082B1)

- Structural Characterization: Title: 2-Phenylbenzimidazole-4-carboxylic acid (CAS 66630-72-6) Source: Smolecule Chemical Database Relevance: Confirms chemical structure and functional group analysis.

-

General Benzimidazole Solubility

-

Synthetic Methodology

-

Title: Process for the preparation of benzimidazole derivatives (WO2013150545A2)[5]

- Source: Google P

- URL

- Relevance: Details solvent selection (Polar aprotic)

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Analysis of 2-Phenylbenzimidazole-4-carboxylic Acid: Physicochemical Characterization and Synthetic Implications

Executive Summary

2-Phenylbenzimidazole-4-carboxylic acid (CAS: 66630-72-6) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in the development of 5-HT4 receptor antagonists, PARP inhibitors, and antimicrobial agents.[1] Its rigid bicyclic structure, characterized by a fusion of benzene and imidazole rings with a specific carboxylic acid regiochemistry, imparts unique physicochemical properties that dictate its handling, synthesis, and purification.

This technical guide provides an authoritative analysis of the compound’s melting point as a primary purity indicator, details the mechanistic underpinnings of its synthesis, and offers a validated protocol for its laboratory preparation.

Part 1: Physicochemical Profile[2][3]

The melting point of 2-Phenylbenzimidazole-4-carboxylic acid is a definitive physicochemical constant used to validate structural integrity and purity. Unlike its isomers (e.g., the 5-carboxylic acid derivative), the 4-position substituent introduces steric constraints that influence crystal packing and thermal stability.

Core Data Table

| Property | Value / Description | Source |

| CAS Number | 66630-72-6 | [1, 2] |

| Melting Point | 297 – 300 °C (Decomposition) | [2, 3] |

| Secondary Range | 287 – 288 °C (Polymorph/Purity dependent) | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in EtOH; Insoluble in Water | [5] |

| Acidity (pKa) | ~3.5 (COOH), ~5.5 (Benzimidazole NH) | [Predicted] |

Thermal Behavior Analysis

The high melting point (>290 °C) reflects the strong intermolecular hydrogen bonding network typical of benzimidazole carboxylic acids. The compound often exhibits sublimation or decomposition near its melting transition.

-

Purity Indicator: A sharp melting range within 297–300 °C indicates high purity (>98%).

-

Depression: Values below 290 °C often signal the presence of unreacted 2,3-diaminobenzoic acid or decarboxylated by-products (2-phenylbenzimidazole, MP ~293-296 °C, distinguishable by TLC/HPLC).

Part 2: Synthetic Pathways and Mechanism

The synthesis of 2-Phenylbenzimidazole-4-carboxylic acid requires precise regiochemical control. The most robust route involves the condensation of 2,3-diaminobenzoic acid with a phenyl donor (benzaldehyde or benzoic acid).

Mechanistic Flow

The reaction proceeds via the formation of a Schiff base intermediate (anils), followed by intramolecular cyclization. When using benzaldehyde, an oxidative step is required to restore aromaticity to the imidazole ring.

Figure 1: Oxidative condensation pathway for the synthesis of the target scaffold.

Part 3: Experimental Protocol

Objective: Synthesis of 2-Phenylbenzimidazole-4-carboxylic acid via oxidative condensation. Scale: 10 mmol basis.

Materials

-

2,3-Diaminobenzoic acid (1.52 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Sodium Bisulfite (NaHSO₃) (2.08 g, 20 mmol) - Acts as oxidant/catalyst

-

Ethanol (30 mL) / Water (10 mL)

Step-by-Step Methodology

-

Pre-reaction Preparation: Dissolve 2,3-diaminobenzoic acid in a mixture of ethanol and water (3:1 ratio) in a round-bottom flask. Ensure complete dissolution; mild heating (40 °C) may be required.

-

Condensation: Add benzaldehyde dropwise to the stirring solution. Follow immediately with the addition of Sodium Bisulfite.

-

Scientific Note: NaHSO₃ facilitates the formation of the bisulfite adduct of the aldehyde, enhancing electrophilicity and promoting the oxidative dehydrogenation of the intermediate imidazoline ring [6].

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours . Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting diamine is highly polar; the product will show a distinct spot with lower polarity (higher Rf) but will trail due to the acid group.

-

Work-up & Precipitation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into crushed ice/water (100 mL).

-

Crucial Step: The product may precipitate as a bisulfite complex or salt. Adjust pH to ~4-5 using dilute acetic acid to ensure the free carboxylic acid form precipitates.

-

-

Purification:

-

Filter the crude solid.

-

Acid-Base Wash: Dissolve the solid in 10% NaHCO₃ solution (filters out non-acidic impurities like 2-phenylbenzimidazole). Filter any undissolved solids.

-

Re-acidify the filtrate with HCl to pH 4 to reprecipitate the pure acid.

-

Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.

-

Validation Workflow

Figure 2: Acid-base purification strategy to isolate high-purity carboxylic acid derivatives.

Part 4: Applications & Structural Insights

Medicinal Chemistry

The 4-carboxylic acid position is sterically unique compared to the 5-isomer. It creates a specific binding vector utilized in:

-

5-HT4 Receptor Antagonists: The carboxylate group serves as a bioisostere for amide linkers, crucial for receptor affinity in the CNS [7].

-

PARP Inhibitors: The benzimidazole core mimics the nicotinamide pharmacophore, with the phenyl ring providing hydrophobic interactions within the enzyme pocket.

Troubleshooting Melting Point Deviations

-

MP < 290 °C: Indicates moisture (hydrate formation) or residual solvent (DMF/EtOH). Dry under high vacuum at 80 °C for 6 hours.

-

MP > 300 °C (Charring): Indicates salt formation (e.g., Sodium salt). Ensure the final acidification step is complete (check pH < 5).

References

-

ChemBK. (2024). 2-Phenylbenzimidazole-4-carboxylic acid Properties and CAS Data.Link

-

SynQuest Laboratories. (2024). Safety Data Sheet: 2-Phenyl-1H-benzimidazole-4-carboxylic acid.[2]Link

-

ABCR GmbH. (2024). Product Specification: 2-Phenylbenzimidazole-4-carboxylic acid.[1][2][3][4][5][6]Link

-

Smolecule. (2023).[7] Structure and Properties of Benzimidazole Derivatives.Link

-

PubChem. (2024). Compound Summary: 2-Phenylbenzimidazole derivatives.[2]Link

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives.[7]Link

-

Lopez-Rodriguez, M. L., et al. (1999).[8] Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists.[8] Bioorganic & Medicinal Chemistry.[9][10] Link

Sources

- 1. chembk.com [chembk.com]

- 2. US20160279103A1 - An anticancer agent composition - Google Patents [patents.google.com]

- 3. thiophene-2-carbaldehyde isoquinolin-1-ylhydrazone|7627-28-3 - MOLBASE Encyclopedia [m.molbase.com]

- 4. m.molbase.com [m.molbase.com]

- 5. scispace.com [scispace.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journalajst.com [journalajst.com]

The Privileged Scaffold: A Technical Guide to 2-Phenylbenzimidazole-4-carboxylic Acid

Executive Summary

2-Phenylbenzimidazole-4-carboxylic acid (CAS 66630-72-6) represents a "privileged scaffold" in modern medicinal chemistry. While the benzimidazole core has been known since the 19th century, the specific functionalization at the 4-position—flanked by a 2-phenyl group—emerged in the late 1990s and early 2000s as a critical pharmacophore for targeting ATP-binding sites and NAD+ pockets.

This guide details the discovery, synthetic evolution, and structural utility of this molecule, specifically its pivotal role as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors like Veliparib (ABT-888).

Discovery and Historical Context

The Evolution of the Benzimidazole Core

The history of 2-phenylbenzimidazole-4-carboxylic acid is not defined by a single "eureka" moment but by the systematic refinement of the benzimidazole scaffold for selectivity.

-

1872 (Hoebrecker): The first synthesis of the benzimidazole core established the condensation of o-phenylenediamine with carboxylic acids.[1]

-

1990s (The Kinase/PARP Era): Researchers identified that the 4-position of the benzimidazole ring offers a unique vector for hydrogen bonding. Unlike the 2- or 5-positions, which are often used for hydrophobic bulk, the 4-position allows substituents to mimic the carboxamide moiety of nicotinamide, the natural substrate of PARP enzymes.

The PARP Inhibitor Breakthrough

The definitive rise of 2-phenylbenzimidazole-4-carboxylic acid occurred with the development of third-generation PARP inhibitors.

-

Key Milestone (1999-2000): US Patent 6,310,082 (Newcastle University/Agouron Pharmaceuticals) explicitly detailed the synthesis of benzimidazole-4-carboxamides as potent PARP inhibitors. The 4-carboxylic acid was identified as the obligate intermediate.

-

Mechanistic Insight: The acid moiety serves as the precursor to the carboxamide, which forms three critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 active site.

Chemical Architecture & SAR Logic

The molecule's value lies in its ability to orient substituents in 3D space with high rigidity.

| Region | Chemical Function | Biological Role (PARP/Kinase Context) |

| Benzimidazole Core | Rigid Scaffold | Pi-stacking interactions with Tyrosine residues (e.g., Tyr1224 in PARP). |

| 2-Phenyl Ring | Hydrophobic Tail | Occupies the hydrophobic pocket; increases potency by displacing water molecules. |

| 4-Carboxylic Acid | Functional Handle | Precursor to amides/esters.[2] The "warhead" attachment point for H-bond donors. |

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the pharmacophore logic driving the use of this scaffold.

Figure 1: The 4-position provides the critical vector for active site binding, while the 2-phenyl group anchors the molecule.

Technical Deep Dive: Synthesis Protocols

Synthesizing the 4-carboxylic acid derivative is non-trivial due to the steric hindrance at the 4-position and the need to prevent decarboxylation. Two primary routes exist: the "Classic PPA" route and the "Modern Oxidative" route.

Route A: The Polyphosphoric Acid (PPA) Condensation (High Robustness)

This is the industry-standard method described in early patents (e.g., US 6,310,082). It is harsh but effective for generating the core in one step.

Protocol:

-

Reagents: 2,3-Diaminobenzoic acid (1.0 eq), Benzoic acid (1.0 eq), Polyphosphoric acid (PPA).

-

Conditions: Heat to 150–160°C for 30–60 minutes.

-

Workup: Quench with crushed ice. The product precipitates as a dark solid.

-

Purification: Filtration followed by recrystallization (Ethanol/Water).

-

Typical Yield: 60–70%.

Route B: Oxidative Cyclization (High Precision)

This method uses aldehydes instead of acids, allowing for milder conditions and better tolerance of sensitive functional groups on the phenyl ring.

Protocol:

-

Reagents: Methyl 2,3-diaminobenzoate (1.0 eq), Benzaldehyde (1.0 eq), Nitrobenzene (Solvent/Oxidant).

-

Conditions: 155–160°C for 3 hours.

-

Mechanism: Schiff base formation followed by oxidative cyclization driven by nitrobenzene.

-

Hydrolysis: The resulting methyl ester is hydrolyzed (NaOH/MeOH) to yield the free acid.

-

Typical Yield: 64% (Ester step).

Visualization: Synthetic Pathway

The following diagram details the oxidative cyclization pathway, which is preferred for high-purity applications.

Figure 2: Synthesis via oxidative cyclization prevents decarboxylation and allows for ester purification.

Experimental Data Summary

The following table summarizes physical properties and experimental yields reported in key literature.

| Property | Value / Observation | Source |

| CAS Number | 66630-72-6 (Acid) / 716-79-0 (Parent Core) | PubChem [1] |

| Molecular Weight | 238.24 g/mol | Calculated |

| Melting Point | >300°C (Acid); 125-127°C (Methyl Ester) | US Patent 7,345,068 [2] |

| Yield (Method A) | 62% (Amide conversion step) | US Patent 6,310,082 [3] |

| Yield (Method B) | 64% (Ester formation) | US Patent 7,345,068 [2] |

| Solubility | Low in water; soluble in DMSO, DMF, and hot Ethanol | Experimental Observation |

| pKa (Predicted) | ~3.01 (Carboxylic acid) | ChemicalBook [4] |

Protocol Validation: Conversion to Carboxamide

For researchers using this as a PARP inhibitor precursor, the conversion to the amide is the critical next step.

-

Activation: Thionyl chloride (

) in dry THF with catalytic DMF. -

Amidation: Dropwise addition to aqueous ammonia.

-

Observation: Formation of a white precipitate indicates successful conversion.

References

-

PubChem. (n.d.). 2-Phenylbenzimidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Yanagida, M., et al. (2008). Aromatic amino acid derivatives and medicinal compositions. US Patent 7,345,068.

- Griffin, R. J., et al. (2001). Benzimidazole compounds. US Patent 6,310,082.

Sources

The Pharmacophore Sovereign: 2-Phenylbenzimidazole-4-carboxylic Acid

A Technical Guide to its Biological Activity, Synthesis, and Therapeutic Potential

Executive Summary

2-Phenylbenzimidazole-4-carboxylic acid (PBICA) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity. While often categorized as a synthetic intermediate, PBICA possesses intrinsic biological activity and serves as the critical pharmacophore for a class of potent Poly (ADP-ribose) polymerase (PARP) inhibitors and 5-HT4 receptor antagonists .

This guide dissects the compound's dual-nature: as a "minimal" DNA intercalator that evades Topoisomerase II toxicity, and as a nicotinamide mimic that disables DNA repair mechanisms in cancer cells.

Part 1: Chemical Profile & Structural Logic

The biological potency of PBICA stems from its amphoteric nature and specific geometric arrangement.

| Property | Specification |

| IUPAC Name | 2-phenyl-1H-benzimidazole-4-carboxylic acid |

| CAS Number | 66630-72-6 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| pKa (Acid) | ~3.8 (Carboxylic acid moiety) |

| pKa (Base) | ~5.4 (Benzimidazole nitrogen) |

| Solubility | Low in water; soluble in DMSO, DMF, and aqueous base.[1] |

Structural Activity Relationship (SAR) Core:

-

The 4-Carboxyl Group: Critical for hydrogen bonding. In PARP inhibitors, this group (often converted to a carboxamide) mimics the amide group of nicotinamide (NAD+), anchoring the molecule in the enzyme's catalytic pocket.

-

The 2-Phenyl Ring: Provides hydrophobic bulk and pi-stacking capability, essential for positioning within the hydrophobic cleft of GPCRs (like 5-HT4) or intercalating between DNA base pairs.

-

The Benzimidazole Core: Acts as a flat, heteroaromatic spacer that facilitates "minimal" intercalation.

Part 2: Mechanisms of Action

1. PARP-1 Inhibition & DNA Repair Suppression

The most authoritative application of PBICA derivatives is in the inhibition of PARP-1, an enzyme critical for repairing single-strand DNA breaks (SSBs).

-

Mechanism: PBICA derivatives compete with NAD+ for the catalytic site of PARP.

-

The "Nicotinamide Mimic" Effect: The benzimidazole-4-carboxamide motif (derived directly from the acid) superimposes perfectly over the nicotinamide ring of NAD+.

-

Therapeutic Outcome: In cancer cells with BRCA mutations (which lack Homologous Recombination repair), inhibiting PARP leads to "Synthetic Lethality." The accumulation of SSBs leads to double-strand breaks (DSBs) that the cell cannot repair, triggering apoptosis.

2. "Minimal" DNA Intercalation

Unlike classic intercalators (e.g., Doxorubicin) that cause severe toxicity by trapping Topoisomerase II, PBICA derivatives are designed as "minimal" intercalators.

-

Concept: They bind DNA with low affinity—just enough to localize the inhibitor near DNA-associated enzymes (like PARP) but not tightly enough to distort the helix significantly or poison Topoisomerase II.

-

Result: Reduced systemic toxicity compared to traditional chemotherapeutics.

3. 5-HT4 Receptor Antagonism

PBICA esters and amides have demonstrated sub-nanomolar affinity for the 5-HT4 receptor.[2]

-